Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone
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Overview
Description
Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone is a synthetic compound known for its role as a highly selective, competitive, and irreversible inhibitor of caspase-1 (ICE). This compound is primarily used in scientific research, particularly in studies related to apoptosis and necrosis .
Preparation Methods
The synthesis of Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone involves a series of peptide coupling reactions The process typically starts with the protection of amino acid residues, followed by sequential coupling of protected amino acidsThe reaction conditions often include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA . Industrial production methods are similar but scaled up, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxymethylketone group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone is widely used in scientific research due to its ability to inhibit caspase-1. Some of its applications include:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in cell biology to investigate apoptosis and necrosis pathways.
Medicine: Potential therapeutic applications in diseases where caspase-1 plays a role, such as inflammatory diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding irreversibly to the active site of caspase-1, thereby inhibiting its activity. This inhibition is highly selective and competitive, with the compound inactivating the enzyme at a rate limited by diffusion. The molecular targets include the active site cysteine residue of caspase-1, and the pathways involved are those related to apoptosis and inflammation .
Comparison with Similar Compounds
Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone is unique due to its high selectivity and irreversible inhibition of caspase-1. Similar compounds include:
Z-YVAD-FMK: Another caspase-1 inhibitor but with different selectivity and inhibition kinetics.
BOC-D-CMK: A related compound with a different protective group and inhibition profile.
ICE Inhibitor IV: Another inhibitor with varying selectivity and application
These compounds share similar structures but differ in their protective groups, inhibition mechanisms, and selectivity profiles, making this compound a unique and valuable tool in scientific research .
Properties
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACDHZQOPEFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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